2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
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Overview
Description
2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)benzamide is a complex organic compound featuring a bromine atom, a methylsulfonyl group, and a bicyclic azabicyclo[321]octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps involve:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected intermediates.
Deprotection: Removal of protecting groups using reagents like PhSH.
Intramolecular Cyclization: Formation of the bicyclic structure under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced, altering the compound’s properties.
Cyclization and Rearrangement: The bicyclic structure can participate in further cyclization or rearrangement reactions under acidic or basic conditions.
Common Reagents and Conditions
Bases: DBU, NaOH
Nucleophiles: Amines, thiols
Oxidizing Agents: m-CPBA, H2O2
Reducing Agents: NaBH4, LiAlH4
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an amine derivative, while oxidation of the methylsulfonyl group could produce a sulfone.
Scientific Research Applications
2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[32
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules.
Biological Studies: The compound can be used to study the effects of bicyclic structures on biological activity.
Mechanism of Action
The mechanism of action of 2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure may facilitate binding to enzymes or receptors, modulating their activity. The methylsulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like aripiprazole and quetiapine share structural similarities with the azabicyclo[3.2.1]octane moiety.
Bicyclo[3.3.0]octane Derivatives: These compounds also feature strained ring systems and are used in various applications.
Uniqueness
2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is unique due to the combination of its bromine atom, methylsulfonyl group, and bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-bromo-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3S/c1-22(20,21)18-11-6-7-12(18)9-10(8-11)17-15(19)13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHJIBIZPPLEJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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